Cas no 425702-03-0 (3-hydroxy-1,2,4triazolo4,3-apyridine-6-carbonitrile)
3-hydroxy-1,2,4triazolo4,3-apyridine-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-Triazolo[4,3-a]pyridine-6-carbonitrile, 2,3-dihydro-3-oxo-
- 1,2,4-Triazolo[4,3-a]pyridine-6-carbonitrile,2,3-dihydro-3-oxo-(9CI)
- 3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
- STL370384
- 1,2,4-triazolo[4,3-a]pyridine-6-carbonitrile,2,3-dihydro-3-oxo-
- 3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
- 3-Oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
- 3-hydroxy-1,2,4triazolo4,3-apyridine-6-carbonitrile
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- MDL: MFCD18804586
- Inchi: 1S/C7H4N4O/c8-3-5-1-2-6-9-10-7(12)11(6)4-5/h1-2,4H,(H,10,12)
- InChI Key: CIZFUHJORHHCMG-UHFFFAOYSA-N
- SMILES: O=C1NN=C2C=CC(C#N)=CN21
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 382
- Topological Polar Surface Area: 68.5
3-hydroxy-1,2,4triazolo4,3-apyridine-6-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2518451-0.05g |
3-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile |
425702-03-0 | 95% | 0.05g |
$162.0 | 2024-06-19 | |
| Enamine | EN300-2518451-0.1g |
3-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile |
425702-03-0 | 95% | 0.1g |
$241.0 | 2024-06-19 | |
| Enamine | EN300-2518451-0.25g |
3-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile |
425702-03-0 | 95% | 0.25g |
$347.0 | 2024-06-19 | |
| Enamine | EN300-2518451-0.5g |
3-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile |
425702-03-0 | 95% | 0.5g |
$546.0 | 2024-06-19 | |
| Enamine | EN300-2518451-1.0g |
3-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile |
425702-03-0 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-2518451-2.5g |
3-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile |
425702-03-0 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
| Enamine | EN300-2518451-5.0g |
3-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile |
425702-03-0 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
| Enamine | EN300-2518451-10.0g |
3-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile |
425702-03-0 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
| Enamine | EN300-2518451-1g |
3-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile |
425702-03-0 | 95% | 1g |
$699.0 | 2023-09-15 | |
| Enamine | EN300-2518451-5g |
3-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile |
425702-03-0 | 95% | 5g |
$2028.0 | 2023-09-15 |
3-hydroxy-1,2,4triazolo4,3-apyridine-6-carbonitrile Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3-hydroxy-1,2,4triazolo4,3-apyridine-6-carbonitrile
Introduction to 3-Hydroxy-1,2,4-Triazolo[4,3-a]Pyridine-6-Carbonitrile (CAS No. 425702-03-0)
3-Hydroxy-1,2,4-triazolo[4,3-a]pyridine-6-carbonitrile (CAS No. 425702-03-0) is a novel heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 3-hydroxy-1,2,4-triazolo[4,3-a]pyridine-6-carbonitrile make it a promising candidate for the development of new drugs targeting various diseases.
The chemical structure of 3-hydroxy-1,2,4-triazolo[4,3-a]pyridine-6-carbonitrile consists of a triazolopyridine core with a hydroxyl group at the 3-position and a cyano group at the 6-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The hydroxyl group can participate in hydrogen bonding and other intermolecular interactions, while the cyano group contributes to the compound's electronic and steric properties.
Recent studies have highlighted the potential of 3-hydroxy-1,2,4-triazolo[4,3-a]pyridine-6-carbonitrile in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves inhibition of viral replication by interfering with key viral enzymes or pathways.
In addition to its antiviral properties, 3-hydroxy-1,2,4-triazolo[4,3-a]pyridine-6-carbonitrile has also been investigated for its anticancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell survival and proliferation. The selective cytotoxicity observed in cancer cells suggests that 3-hydroxy-1,2,4-triazolo[4,3-a]pyridine-6-carbonitrile could be developed into a targeted therapy for certain types of cancer.
The pharmacokinetic profile of 3-hydroxy-1,2,4-triazolo[4,3-a]pyridine-6-carbonitrile is another important aspect that has been studied extensively. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life in vivo, making it suitable for further development as an oral medication.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-hydroxy-1,2,4-triazolo[4,3-a]pyridine-6-carbonitrile in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects reported. These findings are encouraging and pave the way for more advanced clinical studies.
The synthetic route to produce 3-hydroxy-1,2,4-triazolo[4,3-a]pyridine-6-carbonitrile has been optimized to ensure high yield and purity. The process involves several steps including condensation reactions and cyclization reactions under controlled conditions. The ability to synthesize this compound efficiently on a large scale is crucial for its commercialization as a pharmaceutical product.
In conclusion, 3-hydroxy-1,2,4-triazolo[4,3-a]pyridine-6-carbonitrile (CAS No. 425702-03-0) is a promising heterocyclic compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new insights into its mechanisms of action and potential uses in treating various diseases.
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